N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
説明
This compound is a structurally complex molecule featuring a pyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazol-2-yl moiety via a thioether bridge. The thiadiazol ring is further substituted with a 2-((4-methylthiazol-2-yl)amino)-2-oxoethyl group, introducing additional heterocyclic diversity. Such polyheterocyclic architectures are common in medicinal chemistry due to their ability to engage in hydrogen bonding, π-π interactions, and target-specific binding .
特性
IUPAC Name |
N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S3/c1-11-9-29-17(20-11)21-14(26)10-30-19-24-23-18(31-19)22-16(28)12-7-15(27)25(8-12)13-5-3-2-4-6-13/h2-6,9,12H,7-8,10H2,1H3,(H,20,21,26)(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLHUJDPFSNKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₁N₅O₃S₃
- Molecular Weight : 381.5 g/mol
- CAS Number : 868976-81-2
The structure includes a thiazole ring and a thiadiazole moiety, which are crucial for its biological activity. The presence of these heterocycles enhances interactions with biological targets, contributing to its pharmacological effects.
Research indicates that compounds containing thiazole and thiadiazole rings exhibit a variety of biological activities, particularly in anticancer and antimicrobial applications. The proposed mechanisms include:
- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis, which is essential for the proliferation of cancer cells .
- Apoptosis Induction : The compound has been reported to promote apoptosis in cancer cell lines by activating specific apoptotic pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria.
Anticancer Activity
The compound's anticancer efficacy has been evaluated using various human cancer cell lines. A summary of findings is presented in Table 1 below:
| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 (liver) | 4.37 ± 0.7 | DNA synthesis inhibition |
| A549 (lung) | 8.03 ± 0.5 | Apoptosis induction |
| Jurkat (T-cell) | <1.98 | Bcl-2 inhibition |
These results indicate that the compound demonstrates potent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. For instance, it was effective against several bacterial strains with minimal inhibitory concentrations (MICs) indicating its potential use as an antibiotic agent.
Study on Apoptosis Induction
In one study, the compound was tested for its ability to induce apoptosis in Jurkat T-cells. After treatment for 24 hours, a significant increase in apoptotic cells was observed, indicating that the compound effectively triggers programmed cell death pathways .
Antitumor Efficacy in vivo
An animal model study demonstrated that administration of the compound significantly reduced tumor size compared to control groups, further supporting its potential as a therapeutic agent against cancers .
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural analogs are primarily differentiated by substituents on the pyrrolidine, thiadiazol, and thiazole moieties. Below is a comparative analysis based on synthetic routes, physicochemical properties, and inferred biological activity.
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound ’s phenyl group confers higher lipophilicity compared to the fluorophenyl analog in , which may enhance membrane permeability but reduce solubility. Fluorine in the latter could improve metabolic stability .
- The pyridinyl-thiazole analogs in exhibit intermediate polarity due to the pyridine’s nitrogen, favoring solubility in aqueous environments.
Synthetic Complexity :
- The target compound requires a multi-step synthesis involving thioether formation (e.g., coupling ethyl 2-bromoacetoacetate) and amidation, similar to methods in .
- In contrast, the fluorophenyl analog employs a simpler amidation route, reducing synthetic hurdles.
Biological Activity :
- Thiadiazol-thiazole hybrids (target compound and pyridinyl analogs ) are often associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety. The 4-methylthiazole group may enhance selectivity for specific kinase domains .
- The fluorophenyl analog’s isopropyl-thiadiazol substituent likely targets hydrophobic enzyme pockets, suggesting divergent mechanisms (e.g., tubulin inhibition) .
Research Findings and Implications
- Kinase Inhibition Potential: Molecular docking studies on analogous thiazole-thiadiazol systems (e.g., ) suggest strong binding to EGFR and VEGFR-2 kinases (hypothetical IC50: <100 nM). The target compound’s extended thioether chain may improve binding pocket occupancy.
- Antimicrobial Activity : Thiadiazol derivatives with sulfur linkages (e.g., thioether in the target compound) show enhanced Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) compared to oxygen-linked analogs .
- Metabolic Stability: Fluorinated analogs (e.g., ) exhibit longer plasma half-lives (t1/2: ~6–8 hours) in rodent models compared to non-fluorinated derivatives (t1/2: ~3–4 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
